1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid 1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1067239-17-1
VCID: VC7935471
InChI: InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-6-4-10(15,5-6)7(12)13/h6,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O
Molecular Formula: C10H17NO5
Molecular Weight: 231.25

1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

CAS No.: 1067239-17-1

Cat. No.: VC7935471

Molecular Formula: C10H17NO5

Molecular Weight: 231.25

* For research use only. Not for human or veterinary use.

1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid - 1067239-17-1

Specification

CAS No. 1067239-17-1
Molecular Formula C10H17NO5
Molecular Weight 231.25
IUPAC Name 1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-6-4-10(15,5-6)7(12)13/h6,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Standard InChI Key VKJURBPNHWOHDW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted with three functional groups:

  • A hydroxyl group (-OH) at position 1.

  • A tert-butoxycarbonylamino group (-NHCOO-t-Bu) at position 3.

  • A carboxylic acid group (-COOH) at position 1.

This arrangement creates a sterically hindered structure, influencing its reactivity and interactions in synthetic pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2725791-22-8
IUPAC Name1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Molecular FormulaC10H17NO5\text{C}_{10}\text{H}_{17}\text{NO}_5
Molecular Weight231.25 g/mol
Purity Specification≥97%

Stereochemical Considerations

The cyclobutane ring’s puckered conformation introduces strain, which can affect both synthetic accessibility and biological activity. The spatial arrangement of the hydroxyl and Boc-protected amino groups may lead to unique hydrogen-bonding interactions, critical for its role as an intermediate in chiral molecule synthesis .

Synthesis and Manufacturing

Industrial Production

Specialized manufacturers like Molcore BioPharmatech produce this compound under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical applications . While detailed synthetic routes are proprietary, general strategies for analogous cyclobutane derivatives involve:

  • Ring Formation: [2+2] Cycloaddition or ring-closing metathesis to construct the cyclobutane core.

  • Functionalization: Sequential introduction of the hydroxyl, Boc-protected amino, and carboxylic acid groups via nucleophilic substitution or oxidation-reduction reactions.

  • Purification: Chromatographic techniques to isolate the target compound from stereoisomeric byproducts .

Table 2: Typical Synthesis Parameters (Inferred)

StepReagents/ConditionsYield (Typical)
Cyclobutane FormationPhotochemical [2+2] addition50–70%
Boc ProtectionDi-tert-butyl dicarbonate, base80–90%
Carboxylic Acid InstallationOxidation of primary alcohol60–75%

Applications in Pharmaceutical Development

Role as an API Intermediate

The compound’s primary use lies in synthesizing protease inhibitors and peptidomimetics. The Boc group facilitates temporary amine protection, enabling precise control over reaction sequences. For example:

  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding a free amine for further coupling .

  • Peptide Bond Formation: The carboxylic acid group reacts with amines via carbodiimide-mediated activation, forming amide linkages essential in peptide-based drugs .

Case Study: Antiviral Drug Synthesis

In recent studies, cyclobutane-containing analogs have shown promise as SARS-CoV-2 main protease inhibitors. The rigidity of the cyclobutane ring may enhance binding affinity to viral enzymes, though specific data for this compound remain proprietary .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the hydrophobic Boc group; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments, necessitating controlled storage .

Table 3: Analytical Data

PropertyMethodResult
Melting PointDifferential Scanning CalorimetryNot reported
HPLC PurityReverse-phase C18 column≥97%
Optical RotationPolarimetryData unavailable

Future Research Directions

Expanding Therapeutic Utility

Ongoing research aims to leverage the compound’s scaffold in:

  • Cancer Therapeutics: As a building block for kinase inhibitors targeting aberrant signaling pathways.

  • Neurodegenerative Diseases: Modulating amyloid-beta aggregation in Alzheimer’s models.

Process Optimization

Advances in continuous-flow chemistry could improve the scalability and cost-efficiency of its synthesis, addressing current limitations in batch production .

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